4-Ethylphenyl 2-methoxybenzoate
Description
4-Ethylphenyl 2-methoxybenzoate is an aromatic ester compound featuring a 2-methoxybenzoate moiety esterified with a 4-ethylphenyl group. The compound’s properties are influenced by the electron-donating methoxy group at the ortho position and the lipophilic 4-ethylphenyl substituent, which may enhance its bioactivity and stability compared to simpler benzoate esters .
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
(4-ethylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-3-12-8-10-13(11-9-12)19-16(17)14-6-4-5-7-15(14)18-2/h4-11H,3H2,1-2H3 |
InChI Key |
KVCLZKWRHCMJOS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The position and nature of substituents on benzoate esters significantly influence their chemical and biological behavior:
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Ortho vs. Meta Substitution : Ortho-substituted methoxy groups (e.g., methyl 2-methoxybenzoate) exhibit distinct reactivity in electrophilic aromatic substitution due to steric and electronic effects compared to meta-substituted analogs .
- Ester Group Influence : Ethyl esters (e.g., ethyl 2-methoxybenzoate) demonstrate higher acaricidal potency than methyl esters, likely due to increased lipophilicity .
- 4-Ethylphenyl Group : The 4-ethylphenyl substituent in this compound may further enhance thermal stability and bioavailability, as seen in metal 2-methoxybenzoate complexes .
Thermal and Structural Stability
Studies on metal 2-methoxybenzoate complexes (e.g., Co, Ni, Zn) reveal that the 2-methoxybenzoate ligand forms stable, crystalline structures with decomposition temperatures exceeding 200°C. The carboxylate group acts as a unidentate ligand, with infrared spectra showing shifts in ν(COO⁻) vibrations . These findings suggest that the 2-methoxybenzoate moiety in this compound contributes to its thermal resilience, though the absence of a metal ion may lower its decomposition threshold compared to coordination compounds.
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